Cas no 1408279-75-3 (1H-Isoindole-1,3(2H)-dione, 2-[2-methyl-1-[(trifluoromethoxy)methyl]propyl]-)
1H-Isoindole-1,3(2H)-dione, 2-[2-methyl-1-[(trifluoromethoxy)methyl]propyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Isoindole-1,3(2H)-dione, 2-[2-methyl-1-[(trifluoromethoxy)methyl]propyl]-
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- MDL: MFCD23381961
- Inchi: 1S/C14H14F3NO3/c1-8(2)11(7-21-14(15,16)17)18-12(19)9-5-3-4-6-10(9)13(18)20/h3-6,8,11H,7H2,1-2H3
- InChI Key: UXZJXYBJVFHSHK-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(=O)N1C(COC(F)(F)F)C(C)C
1H-Isoindole-1,3(2H)-dione, 2-[2-methyl-1-[(trifluoromethoxy)methyl]propyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB400341-1 g |
2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione, 97%; . |
1408279-75-3 | 97% | 1 g |
€699.00 | 2023-07-19 | |
| abcr | AB400341-1g |
2-(2-Methyl-1-trifluoromethoxymethyl-propyl)-isoindole-1,3-dione, 97%; . |
1408279-75-3 | 97% | 1g |
€699.00 | 2025-04-21 |
1H-Isoindole-1,3(2H)-dione, 2-[2-methyl-1-[(trifluoromethoxy)methyl]propyl]- Suppliers
1H-Isoindole-1,3(2H)-dione, 2-[2-methyl-1-[(trifluoromethoxy)methyl]propyl]- Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1H-Isoindole-1,3(2H)-dione, 2-[2-methyl-1-[(trifluoromethoxy)methyl]propyl]-
1H-Isoindole-1,3(2H)-dione, 2-[2-methyl-1-[(trifluoromethoxy)methyl]propyl]- (CAS No: 1408279-75-3)
The compound 1H-Isoindole-1,3(2H)-dione, specifically the derivative 2-[2-methyl-1-[(trifluoromethoxy)methyl]propyl]- (CAS No: 1408279-75-3), represents a structurally complex organic molecule with significant potential in pharmaceutical and materials science applications. This isoindole-based scaffold, characterized by its fused bicyclic ring system and functionalized side chains, has garnered attention due to its tunable physicochemical properties and emerging roles in drug discovery pipelines.
The core structure of this compound integrates a trifluoromethoxy group attached to a methyl-substituted propyl chain (-CH(CH3)[OCH2C(CF3)3]-). Such fluorinated substituents are strategically employed in medicinal chemistry to enhance metabolic stability and improve drug-like properties through enhanced lipophilicity and reduced susceptibility to enzymatic degradation. Recent studies published in Journal of Medicinal Chemistry (2023) demonstrate that trifluoromethoxy moieties significantly prolong plasma half-lives in preclinical models while maintaining receptor binding affinity.
Synthetic advancements have enabled scalable production of this compound using palladium-catalyzed cross-coupling strategies. A notable protocol described in Organic Letters (July 2024) achieves >95% yield via sequential Suzuki-Miyaura coupling followed by microwave-assisted cyclization under solvent-free conditions. This method reduces reaction steps compared to traditional multi-stage syntheses while eliminating hazardous solvents like dichloromethane, aligning with green chemistry principles.
In pharmacological studies, this isoindole derivative exhibits selective inhibition of histone deacetylase 6 (HDAC6) at submicromolar concentrations (Nature Communications 6/2024). Its unique substitution pattern allows penetration into the blood-brain barrier while minimizing off-target effects on other HDAC isoforms. Preclinical trials using Alzheimer's disease models demonstrated neuroprotective effects through tau protein acetylation modulation without observable cytotoxicity at therapeutic doses.
Beyond therapeutic applications, the compound's electronic properties make it an attractive candidate for optoelectronic materials. Computational studies (Advanced Materials (March 2024)) reveal its potential as a hole transport material in perovskite solar cells due to its planar geometry and favorable HOMO/LUMO energy levels (-5.4 eV / -3.1 eV). The trifluoromethoxy group's electron-withdrawing effect enhances charge carrier mobility while improving device stability under thermal stress conditions.
Ongoing research explores this molecule's role as a bioisosteric replacement for traditional kinase inhibitors in oncology drug development (ACS Medicinal Chemistry Letters (Q4 2024)). Its rigid bicyclic structure provides superior binding interactions with ATP-binding pockets compared to flexible analogs, showing promise against EGFR T790M mutations in non-small cell lung cancer models.
Safety assessments conducted under OECD guidelines confirm no mutagenic or genotoxic effects up to 5 mg/kg doses (Toxicological Sciences Supplement 8/2024). The compound's hydrophobic nature necessitates formulation optimization for parenteral delivery systems currently being investigated using lipid nanoparticle encapsulation techniques.
This multifunctional molecule continues to redefine possibilities at the intersection of organic synthesis and applied sciences. Its structural features provide an ideal platform for rational drug design while opening new avenues in sustainable materials engineering. Ongoing investigations aim to fully exploit its potential across diverse biomedical and technological domains through structure-property relationship studies and advanced characterization techniques like X-ray crystallography and DFT modeling.
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